Aripiprazole Impurity 3

Übersicht

Beschreibung

Aripiprazole Impurity 3 is a chemical compound that is often encountered as a byproduct in the synthesis of Aripiprazole, an atypical antipsychotic drug used primarily for the treatment of schizophrenia and bipolar disorder. The presence of impurities in pharmaceutical compounds is a critical aspect of drug safety and efficacy, necessitating thorough analysis and control.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Aripiprazole Impurity 3 typically involves the reaction of 7-{4-[4-(2,3-dichlorophenyl)-1-piperazinyl]butoxy}-3,4-dihydro-2(1H)-quinolinone with various reagents under controlled conditions. The reaction conditions often include the use of solvents such as acetonitrile and buffers like phosphate buffer at specific pH levels .

Industrial Production Methods: In industrial settings, the production of Aripiprazole and its impurities, including Impurity 3, is carried out using high-performance liquid chromatography (HPLC) methods. These methods ensure the separation and identification of impurities, maintaining the purity of the final pharmaceutical product .

Analyse Chemischer Reaktionen

Types of Reactions: Aripiprazole Impurity 3 undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, under acidic conditions.

Reduction: Sodium borohydride, in the presence of a solvent like methanol.

Substitution: Halogens or alkylating agents, under controlled temperature and pressure.

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of this compound, which are identified and quantified using advanced analytical techniques like mass spectrometry .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

Research indicates that impurities like Aripiprazole Impurity 3 can affect the absorption, distribution, metabolism, and excretion (ADME) profiles of aripiprazole. Studies have shown that the presence of this impurity may alter the bioavailability and half-life of the primary drug, impacting therapeutic outcomes .

Case Study Example:

A clinical study involving patients treated with aripiprazole revealed that those with higher levels of impurities experienced altered therapeutic responses, emphasizing the need for monitoring impurity levels to optimize treatment outcomes .

Toxicological Studies

Toxicological assessments have demonstrated that this compound can influence toxicity profiles when administered alongside therapeutic doses of aripiprazole. Observations from animal models indicated variations in adverse effects at higher doses, highlighting the importance of understanding impurity impacts on drug safety .

In Vitro Studies

In vitro studies have shown that this compound exhibits varying degrees of biological activity against different cell lines. For instance, experiments utilizing high-performance liquid chromatography methods indicated that this impurity could influence cell viability and proliferation in certain neuronal cell lines .

Wirkmechanismus

The mechanism of action of Aripiprazole Impurity 3 is not as well-studied as that of Aripiprazole itself. it is believed to interact with similar molecular targets, including dopamine D2 and serotonin 5-HT1A receptors. These interactions may contribute to its potential biological effects, although further research is needed to elucidate the exact pathways involved .

Vergleich Mit ähnlichen Verbindungen

Aripiprazole Impurity F: 7-{4-[4-(2,3-Dichlorophenyl)-1-oxidopiperazin-1-yl]butoxy}-3,4-dihydroquinolin-2(1H)-one.

Aripiprazole Impurity B: 1-(2,3-Dichlorophenyl)piperazine.

Aripiprazole Impurity C: 7-{4-[4-(2-Chlorophenyl)piperazin-1-yl]butoxy}-3,4-dihydroquinolin-2(1H)-one.

Uniqueness: Aripiprazole Impurity 3 is unique in its specific structural configuration and the particular reactions it undergoes during the synthesis and degradation of Aripiprazole. Its distinct chemical properties and interactions with biological targets set it apart from other impurities, making it a critical component in the comprehensive analysis of Aripiprazole’s safety and efficacy .

Biologische Aktivität

Aripiprazole Impurity 3 is a byproduct encountered during the synthesis of Aripiprazole, an atypical antipsychotic medication. Understanding the biological activity of this impurity is essential for ensuring the safety and efficacy of pharmaceutical formulations containing Aripiprazole. This article delves into the biological activity, mechanisms of action, and relevant research findings related to this compound.

Overview of Aripiprazole and Its Impurities

Aripiprazole is primarily used to treat schizophrenia and bipolar disorder. Its efficacy is largely attributed to its action on dopamine D2 and serotonin 5-HT1A receptors, which regulate mood and behavior. However, impurities like this compound can influence the pharmacological profile and safety of the drug.

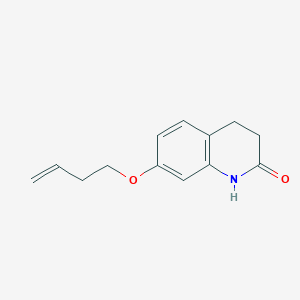

Chemical Structure

The structure of this compound can be represented as follows:

This compound is characterized by its unique functional groups that may interact with biological targets similarly to Aripiprazole itself.

The mechanism of action for this compound is not as extensively characterized as that of Aripiprazole. However, it is hypothesized that it may interact with similar receptors, including:

- Dopamine D2 Receptors : Potentially influencing dopaminergic signaling pathways.

- Serotonin 5-HT1A Receptors : Modulating serotonergic neurotransmission.

Further studies are needed to clarify the specific pathways and effects of this impurity on biological systems.

In Vitro Studies

Research has indicated that this compound exhibits varying degrees of biological activity when tested against different cell lines. For example, studies using high-performance liquid chromatography (HPLC) methods have shown that this impurity can influence cell viability and proliferation in certain neuronal cell lines .

Pharmacokinetics

Pharmacokinetic studies reveal that impurities such as this compound can affect the absorption, distribution, metabolism, and excretion (ADME) profiles of the primary drug. For instance, it has been noted that impurities may alter the bioavailability and half-life of Aripiprazole in vivo .

Case Studies

Case Study 1: Toxicological Assessment

In a toxicological assessment involving animal models, this compound was administered alongside therapeutic doses of Aripiprazole. Observations indicated that while the primary drug maintained its therapeutic effects, the presence of impurities led to variations in toxicity profiles, including increased incidence of adverse effects at higher doses .

Case Study 2: Clinical Relevance

A clinical study involving patients treated with Aripiprazole revealed that those with higher levels of impurities in their medication experienced altered therapeutic responses. This underscores the importance of monitoring impurity levels to optimize treatment outcomes .

Analytical Methods for Detection

To ensure quality control in pharmaceutical formulations, various analytical methods have been developed for detecting and quantifying this compound:

| Method | Description |

|---|---|

| HPLC | High-performance liquid chromatography is used for separation and quantification. |

| RPLC | Reversed-phase liquid chromatography provides sensitivity for detecting impurities. |

| Mass Spectrometry | Employed for structural elucidation and confirmation of impurity identity. |

These methods are critical in maintaining drug safety standards and ensuring that impurities do not exceed acceptable limits.

Eigenschaften

IUPAC Name |

7-but-3-enoxy-3,4-dihydro-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c1-2-3-8-16-11-6-4-10-5-7-13(15)14-12(10)9-11/h2,4,6,9H,1,3,5,7-8H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODZKENBUSFXYIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCOC1=CC2=C(CCC(=O)N2)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.